molecular formula C27H23AsSi B14492283 {[Methyl(diphenyl)silyl]ethynyl}(diphenyl)arsane CAS No. 63451-84-3

{[Methyl(diphenyl)silyl]ethynyl}(diphenyl)arsane

Cat. No.: B14492283
CAS No.: 63451-84-3
M. Wt: 450.5 g/mol
InChI Key: HVJJEAHVIOUJNK-UHFFFAOYSA-N
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Description

{[Methyl(diphenyl)silyl]ethynyl}(diphenyl)arsane is a unique organosilicon compound that contains both silicon and arsenic atoms

Preparation Methods

The synthesis of {[Methyl(diphenyl)silyl]ethynyl}(diphenyl)arsane typically involves the reaction of methyl(diphenyl)silyl chloride with diphenylarsine in the presence of a base. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

{[Methyl(diphenyl)silyl]ethynyl}(diphenyl)arsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced silicon and arsenic species.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles such as halides or amines.

    Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halides or amines for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent decomposition.

Scientific Research Applications

{[Methyl(diphenyl)silyl]ethynyl}(diphenyl)arsane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of organosilicon and organoarsenic compounds, which are valuable in materials science and catalysis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying biochemical pathways involving silicon and arsenic.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting diseases related to arsenic metabolism.

    Industry: It is used in the production of advanced materials, including semiconductors and polymers, due to its ability to form stable bonds with other elements.

Mechanism of Action

The mechanism of action of {[Methyl(diphenyl)silyl]ethynyl}(diphenyl)arsane involves its interaction with molecular targets through its silicon and arsenic atoms. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to changes in their structure and function. The pathways involved may include the formation of stable complexes with proteins and enzymes, affecting their activity and stability.

Comparison with Similar Compounds

{[Methyl(diphenyl)silyl]ethynyl}(diphenyl)arsane can be compared with other similar compounds, such as:

    Trimethylsilylacetylene: Contains a silicon-ethynyl group but lacks the arsenic component, making it less versatile in certain applications.

    Diphenylarsine: Contains arsenic but lacks the silicon-ethynyl group, limiting its use in materials science.

    Tert-butyldiphenylsilylacetylene: Similar in structure but with a bulkier tert-butyl group, affecting its reactivity and applications.

The uniqueness of this compound lies in its combination of silicon and arsenic atoms, providing a versatile platform for various chemical reactions and applications.

Properties

CAS No.

63451-84-3

Molecular Formula

C27H23AsSi

Molecular Weight

450.5 g/mol

IUPAC Name

2-[methyl(diphenyl)silyl]ethynyl-diphenylarsane

InChI

InChI=1S/C27H23AsSi/c1-29(26-18-10-4-11-19-26,27-20-12-5-13-21-27)23-22-28(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h2-21H,1H3

InChI Key

HVJJEAHVIOUJNK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C#C[As](C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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